molecular formula C17H19N3O2S B6446163 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide CAS No. 2640880-90-4

4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Cat. No.: B6446163
CAS No.: 2640880-90-4
M. Wt: 329.4 g/mol
InChI Key: MEUSRNWAYVKHKW-UHFFFAOYSA-N
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Description

4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a pyridine ring, an azetidine moiety, and a methylsulfanyl-substituted phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step often involves a nucleophilic substitution reaction where a methylsulfanyl-substituted benzyl halide reacts with the azetidine ring.

    Coupling with Pyridine-2-Carboxamide: The final step involves coupling the azetidine derivative with pyridine-2-carboxamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its structural features could be exploited to design inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the azetidine ring and the pyridine carboxamide moiety suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The azetidine ring and the pyridine carboxamide moiety could play crucial roles in binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine: Lacks the carboxamide group, which may affect its reactivity and binding properties.

    4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which could influence its solubility and interaction with biological targets.

    4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-methylamide: Features a methylamide group, potentially altering its pharmacokinetic properties.

Uniqueness

The uniqueness of 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the azetidine ring, the pyridine carboxamide moiety, and the methylsulfanyl-substituted phenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-15-4-2-12(3-5-15)9-20-10-14(11-20)22-13-6-7-19-16(8-13)17(18)21/h2-8,14H,9-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSRNWAYVKHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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